molecular formula C16H17NO B1319434 (2-Benzylisoindolin-5-yl)methanol CAS No. 127169-16-8

(2-Benzylisoindolin-5-yl)methanol

Cat. No. B1319434
M. Wt: 239.31 g/mol
InChI Key: OJYMOHXXGCNJGW-UHFFFAOYSA-N
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Description

“(2-Benzylisoindolin-5-yl)methanol” is an organic compound with the molecular formula C16H17NO . It contains a total of 37 bonds, including 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The molecule contains a total of 35 atoms, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It has 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Scientific Research Applications

1. Lipid Dynamics in Biological and Synthetic Membranes

Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. This is particularly relevant in the study of transmembrane proteins/peptides. Methanol can influence the structure-function relationship associated with bilayer composition, which is crucial in biomembrane and proteolipid studies (Nguyen et al., 2019).

2. Synthesis of Selective COX-2 Inhibitors

(2-Benzylisoindolin-5-yl)methanol has been synthesized as a selective COX-2 inhibitor, offering potential in reducing gastrointestinal adverse effects commonly associated with traditional NSAIDs (Tabatabai et al., 2012).

3. Catalytic Asymmetric Reactions

Chiral Pt(II)/Pd(II) pincer complexes involving similar compounds have been synthesized and applied in catalytic asymmetric reactions, such as aldol and silylcyanation reactions. This showcases the compound's role in facilitating stereochemically controlled organic transformations (Yoon et al., 2006).

4. Metal Complex Catalysts

Metal complexes with benzimidazolyl derivatives (structurally related to (2-Benzylisoindolin-5-yl)methanol) have shown efficacy in ethylene oligomerization, indicating potential applications in polymer synthesis and catalysis (Zhang et al., 2008).

5. Synthesis of Cytotoxic Compounds

Isoxazole derivatives synthesized from compounds related to (2-Benzylisoindolin-5-yl)methanol have demonstrated cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research (Rao et al., 2014).

6. Photochemistry Studies

Studies on the photolysis of certain compounds in methanol have provided insights into the behavior of (2-Benzylisoindolin-5-yl)methanol under specific conditions, which can be useful in understanding its photoreactive properties (Clark & Watkins, 1984).

Safety And Hazards

The safety data sheet for “(2-Benzylisoindolin-5-yl)methanol” can be downloaded for detailed safety and hazard information .

properties

IUPAC Name

(2-benzyl-1,3-dihydroisoindol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYMOHXXGCNJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600396
Record name (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzylisoindolin-5-yl)methanol

CAS RN

127169-16-8
Record name (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-benzyl-2,3-dihydro-1H-isoindole-5-carboxylate (from above) was dissolved in anhydrous tetrahydrofuran (75 ml) and added dropwise over 15 minutes to a rapidly stirred suspension of lithium aluminium hydride (1.71 g, 45.0 mmol) in anhydrous tetrahydrofuran (75 ml). The mixture was stirred at room temperature for 2 hours whereupon excess lithium aluminium hydride was destroyed by the slow dropwise addition of 1M sodium sulphate solution (12 ml). The solids were removed by filtration, rinsed with ethyl acetate (2×50 ml) and sucked dry. The solvent was removed in vacuo to afford (2-benzyl-2,3-dihydro-1H-isoindol-5-yl)-methanol (7.15 g, 99%) as a tan solid. 1H NMR (DMSO-d6) 7.40-7.30 (4H, m), 7.28 (1H, m), 7.17-7.10 (3H, m), 5.10 (1H, t), 4.47 (2H, d), 3.85 (2H, s), 3.82 (2H, s), 3.80 (2H, s). MS: [M+H]+ 240.
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